2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol
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Overview
Description
2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol is an organic compound with the molecular formula C16H26O7 It is characterized by the presence of multiple ether and hydroxyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol typically involves the reaction of 2-phenoxyethanol with ethylene oxide under basic conditions. The reaction proceeds through a series of nucleophilic substitution reactions, where the hydroxyl group of 2-phenoxyethanol attacks the ethylene oxide, forming an ether linkage. This process is repeated to achieve the desired degree of polymerization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as potassium hydroxide, can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ether linkages can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the cleavage of ether linkages, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol involves its interaction with various molecular targets and pathways. The hydroxyl and ether groups allow it to form hydrogen bonds and interact with biological molecules, potentially affecting enzyme activity, cell signaling pathways, and gene expression. Its antioxidant properties may also play a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: A simpler analog with similar ether and hydroxyl groups.
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}phenol: A compound with additional ethylene oxide units, leading to different physical and chemical properties.
Uniqueness
2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol is unique due to its specific arrangement of ether and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a compound of significant interest.
Properties
CAS No. |
65659-47-4 |
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Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)phenoxy]ethoxy]phenol |
InChI |
InChI=1S/C16H18O5/c17-9-10-19-15-7-3-4-8-16(15)21-12-11-20-14-6-2-1-5-13(14)18/h1-8,17-18H,9-12H2 |
InChI Key |
ZOTRSRATCWLBBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCOC2=CC=CC=C2OCCO |
Origin of Product |
United States |
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